Cas no 116041-13-5 (Nebracetam (+-)-)

Nebracetam (+-)- structure
Nebracetam (+-)- structure
Product Name:Nebracetam (+-)-
CAS No:116041-13-5
MF:C12H16N2O
MW:204.268242835999
CID:202833
PubChem ID:65926
Update Time:2025-04-19

Nebracetam (+-)- Chemical and Physical Properties

Names and Identifiers

    • Nebracetam (+-)-
    • NEBRACETAM
    • (+-)-4-(Aminomethyl)-1-benzyl-2-pyrrolidinone
    • 4-(aminomethyl)-1-benzylpyrrolidin-2-one
    • Nebracetam [INN]
    • Nebracetamum
    • Nebracetamum [INN-Latin]
    • UNII-T30038QI8N
    • WEB-1881
    • WEB-1881FU
    • (±)-4-(Aminomethyl)-1-(phenylmethyl)-2-pyrrolidinone
    • T30038QI8N
    • AKOS005066167
    • Q6984655
    • NEBRACETAM [MART.]
    • L001348
    • 1-Benzyl-4-aminomethyl-pyrrolidin-2-one
    • J-500040
    • 116041-13-5
    • FT-0777810
    • 2-Pyrrolidinone, 4-(aminomethyl)-1-(phenylmethyl)-
    • Nebracetam (free base)
    • LCAFGJGYCUMTGS-UHFFFAOYSA-N
    • NEBRACETAM [MI]
    • (+/-)-4-(AMINOMETHYL)-1-BENZYL-2-PYRROLIDINONE
    • WEB 1881 FU (free base)
    • MB01547
    • CHEMBL2104682
    • DTXSID00869598
    • EN300-118105
    • SR-01000945271
    • NS00123082
    • 97205-34-0
    • 4-(AMINOMETHYL)-1-BENZYL-PYRROLIDIN-2-ONE
    • SR-01000945271-1
    • dl-Nebracetam
    • SCHEMBL195354
    • 4-aminomethyl-1-benzylpyrrolidin-2-one
    • (+/-)-Nebracetam
    • (+)-4-(Aminomethyl)-1-(benzyl)-pyrrolidin-2-one
    • AC-5598
    • Inchi: 1S/C12H16N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
    • InChI Key: LCAFGJGYCUMTGS-UHFFFAOYSA-N
    • SMILES: O=C1CC(CN)CN1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 204.12638
  • Monoisotopic Mass: 204.126263
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.2

Experimental Properties

  • Density: 1.139
  • Boiling Point: 395.7°C at 760 mmHg
  • Flash Point: 193.1°C
  • Refractive Index: 1.578
  • PSA: 46.33
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